molecular formula C12H20N2O B14372900 4-(Hexyloxy)benzene-1,2-diamine CAS No. 90168-24-4

4-(Hexyloxy)benzene-1,2-diamine

Cat. No.: B14372900
CAS No.: 90168-24-4
M. Wt: 208.30 g/mol
InChI Key: JMJVVHGHADVSOC-UHFFFAOYSA-N
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Description

4-(Hexyloxy)benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with a hexyloxy group at the fourth position and two amino groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)benzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 4-(Hexyloxy)nitrobenzene, is prepared by nitrating 4-(Hexyloxy)benzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction: The nitro group in 4-(Hexyloxy)nitrobenzene is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.

    Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(Hexyloxy)benzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.

    Biology: Investigated for its potential as a ligand in coordination chemistry and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Ethoxybenzene-1,2-diamine: Similar structure but with an ethoxy group instead of a hexyloxy group.

    4-Butoxybenzene-1,2-diamine: Similar structure but with a butoxy group instead of a hexyloxy group.

Uniqueness

4-(Hexyloxy)benzene-1,2-diamine is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

90168-24-4

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

4-hexoxybenzene-1,2-diamine

InChI

InChI=1S/C12H20N2O/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8,13-14H2,1H3

InChI Key

JMJVVHGHADVSOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)N)N

Origin of Product

United States

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